molecular formula C14H21N3O3 B2361053 N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide CAS No. 2223913-21-9

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide

カタログ番号 B2361053
CAS番号: 2223913-21-9
分子量: 279.34
InChIキー: KHFALPTVKDHEBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been investigated for its potential use in cancer therapy due to its ability to inhibit CK2 and disrupt the signaling pathways that promote cancer cell growth and survival.

作用機序

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a selective inhibitor of protein kinase CK2, a serine/threonine kinase that regulates many cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that promote cancer cell growth and survival. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream targets. By inhibiting CK2, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of CK2 by N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to decrease cell proliferation, induce apoptosis, and inhibit DNA repair. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to inhibit the expression of several proteins involved in cancer cell growth and survival, including Akt, NF-κB, and c-Myc. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

実験室実験の利点と制限

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to have antitumor activity in preclinical models of cancer, making it a potential candidate for cancer therapy. However, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate cells and tissues. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have some off-target effects, which may complicate interpretation of experimental results.

将来の方向性

Several future directions for research on N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide are possible. One area of research is the development of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to elucidate the mechanisms of action of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide and its effects on cellular processes beyond CK2 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in cancer patients and to identify potential biomarkers of response.

合成法

The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclopentene with ethyl 2-aminoacetate to form N-ethyl-2-(1-cyanocyclopentyl)acetamide. This intermediate is then reacted with 3-hydroxy-2-oxoazepane to form N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide. The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.

科学的研究の応用

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to inhibit CK2 activity and disrupt the signaling pathways that promote cancer cell growth and survival. In preclinical studies, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has demonstrated antitumor activity in a variety of cancer types, including breast, prostate, pancreatic, and lung cancer. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c15-10-14(6-2-3-7-14)16-12(19)9-17-8-4-1-5-11(18)13(17)20/h11,18H,1-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFALPTVKDHEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)O)CC(=O)NC2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。